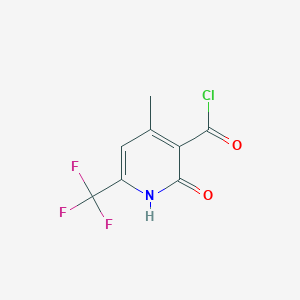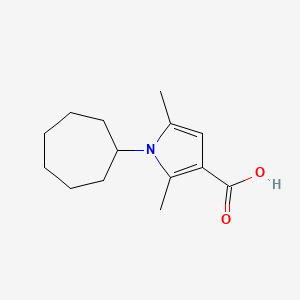
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent and high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-bis((S)-1-(3,5-dimethylphenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-dichlorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-difluorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one stands out due to its high reactivity and stability, attributed to the presence of trifluoromethyl groups. These groups enhance the compound’s chemical and biological properties, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C28H19F13O3 |
|---|---|
Peso molecular |
650.4 g/mol |
Nombre IUPAC |
2,2-bis[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m0/s1 |
Clave InChI |
RPMWPNRBDYOLOT-KBPBESRZSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

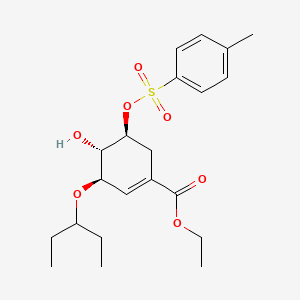
![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
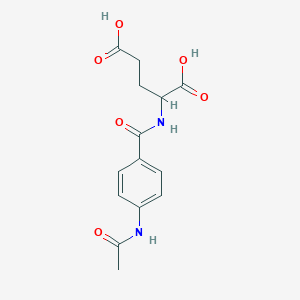
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
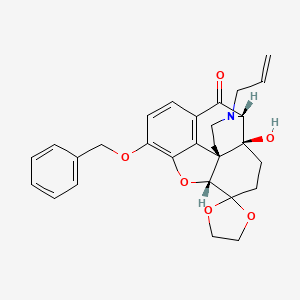
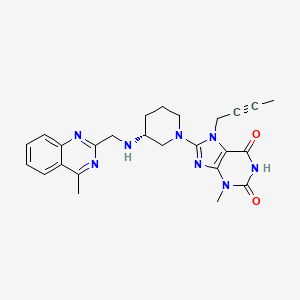
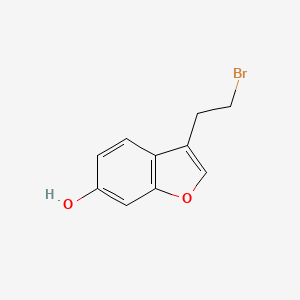
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
